Methyl 4-(cyclohexylamino)-3-nitrobenzoate
Overview
Description
Methyl 4-(cyclohexylamino)-3-nitrobenzoate (MNCB) is a nitrobenzoic acid derivative that has been used in the synthesis of pharmaceuticals and other compounds. It is an important intermediate in the synthesis of several drugs and has been used in the synthesis of several other compounds. MNCB is a highly polar compound with a boiling point of 209°C, a melting point of 63°C and a molecular weight of 227.3 g/mol. It is soluble in water and ethanol and is stable in air.
Scientific Research Applications
- Application : The compound 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one is synthesized .
- Method : The reaction of 3-cyclohexyl-2-(cyclohexylimino)-6-(4-ethoxyphenyl)-5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-2,3-dihydro-4H-1,3-oxazin-4-one with ammonium acetate .
- Results : The compound was fully characterized and yielded a good amount .
- Application : Synthesis of azetidin-3-ones by heterocyclization of α-cyclohexylamino-α′,Β′-epoxy ketones .
- Method : The stereospecific cyclization of 5-aryl-2-methyl-5-methoxy-4-cyclohexylamino-1,2-epoxypentan-3-one borofluorides on heating in acetone or in acetonitrile .
- Results : The process leads to 4-arylmethoxymethyl-2-hydroxymethyl-2-methyl-1-cyclohexyl-azetidin-3-ones .
Field
Field
- Application : Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds .
- Method : It is produced by the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts .
- Results : It is a precursor to sulfenamide-based reagents used as accelerators for vulcanization . It is also a building block for pharmaceuticals (e.g., mucolytics, analgesics, and bronchodilators) .
- Application : Synthesis of 4-Hydroxy-2-quinolones .
- Method : The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
- Results : These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Field
Field
- Application : Cyclohexylamine is used as an intermediate in synthesis of other organic compounds . It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization .
- Method : It is produced by the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts .
- Results : It is a building block for pharmaceuticals (e.g., mucolytics, analgesics, and bronchodilators) . The amine itself is an effective corrosion inhibitor .
- Application : Synthesis of 4-Hydroxy-2-quinolones .
- Method : The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
- Results : These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Field
Field
properties
IUPAC Name |
methyl 4-(cyclohexylamino)-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-20-14(17)10-7-8-12(13(9-10)16(18)19)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLPKKOKDXVKFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC2CCCCC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388036 | |
Record name | methyl 4-(cyclohexylamino)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(cyclohexylamino)-3-nitrobenzoate | |
CAS RN |
503859-26-5 | |
Record name | methyl 4-(cyclohexylamino)-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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